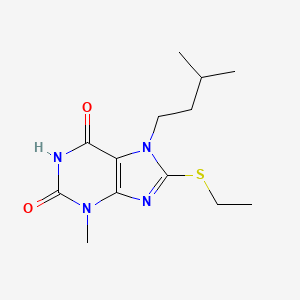
8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Methylthioadenosine (MTA), is a naturally occurring purine nucleoside that is involved in various physiological and biochemical processes in living organisms. MTA is synthesized from S-adenosylmethionine (SAM) during the biosynthesis of polyamines and is a byproduct of the methionine salvage pathway.
Applications De Recherche Scientifique
Ionization and Methylation Reactions of Purine Derivatives
Purine-6,8-diones, a class of compounds related to the specified molecule, exhibit distinctive ionization and methylation behaviors based on their substituents. These reactions are crucial for understanding the chemical properties and potential biological applications of these compounds, including interactions with enzymes and potential roles in cellular processes (Rahat, Bergmann, & Tamir, 1974).
Biological Activities in Marine Organisms
Research on purine alkaloids isolated from marine organisms like gorgonians reveals the diversity of purine derivatives' biological activities. These compounds, including purine-6,8-diones, exhibit cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer research and therapy (Qi, Zhang, & Huang, 2008).
Antiviral Agents
Acyclic purine phosphonate analogues, related to the purine-6,8-dione structure, have been synthesized and evaluated for their antiviral properties against various viruses. The structure-activity relationships of these compounds provide insights into the design of purine-based antiviral agents, highlighting the critical role of specific substituents and structural features in their biological activity (Kim, Luh, Misco, Bronson, Hitchcock, Ghazzouli, & Martin, 1990).
SARS Coronavirus Inhibition
A novel small molecule inhibitor against the SARS coronavirus helicase, with a purine-2,6-dione core, has demonstrated the potential of purine derivatives in antiviral therapy. This compound inhibits both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase, suggesting a mechanism of action relevant to the therapeutic targeting of viral replication processes (Cho, Lee, Ahn, & Jeong, 2015).
Propriétés
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-5-20-13-14-10-9(17(13)7-6-8(2)3)11(18)15-12(19)16(10)4/h8H,5-7H2,1-4H3,(H,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXOAGXJJDSBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

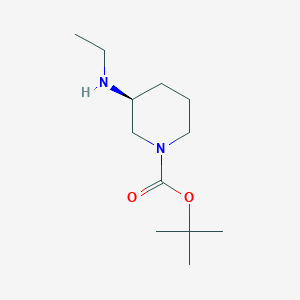
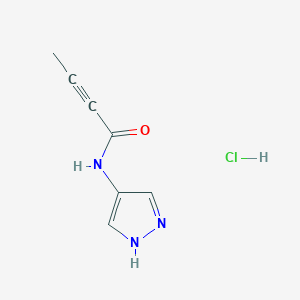
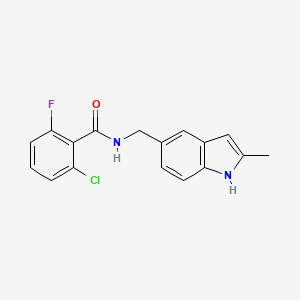
![3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2382832.png)
![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)
![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2382834.png)
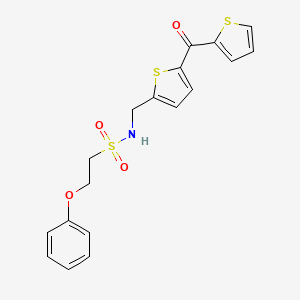
![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)
![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)
![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)
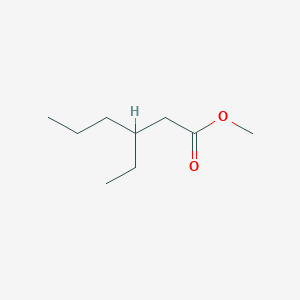
![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)
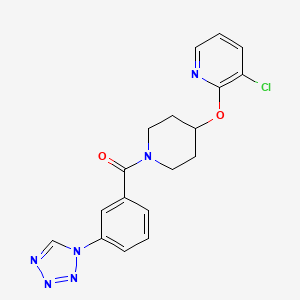
![ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382851.png)